molecular formula C25H22BrFN8O4 B12428292 4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide

4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide

Cat. No.: B12428292
M. Wt: 597.4 g/mol
InChI Key: SVRNWBRVAJUUOX-UHFFFAOYSA-N
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Description

4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including amine, amide, and oxadiazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide involves several key steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromo and fluoro substituents: This step typically involves halogenation reactions using reagents such as bromine and fluorine sources.

    Coupling reactions: The final assembly of the compound involves coupling reactions, such as amide bond formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The bromo and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitro derivatives, while substitution reactions can introduce new functional groups at the bromo or fluoro positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, the oxadiazole ring can interact with enzymes or receptors, modulating their activity. The amine and amide groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-chloro-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide
  • 4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-methylphenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide

Uniqueness

The uniqueness of 4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H22BrFN8O4

Molecular Weight

597.4 g/mol

IUPAC Name

4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C25H22BrFN8O4/c26-17-13-16(9-10-18(17)27)31-23(33-38)21-22(35-39-34-21)29-11-12-30-24(36)14-5-7-15(8-6-14)25(37)32-20-4-2-1-3-19(20)28/h1-10,13,38H,11-12,28H2,(H,29,35)(H,30,36)(H,31,33)(H,32,37)

InChI Key

SVRNWBRVAJUUOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C(=O)NCCNC3=NON=C3C(=NC4=CC(=C(C=C4)F)Br)NO

Origin of Product

United States

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